molecular formula C13H15N5O2 B2900901 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1209807-36-2

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

カタログ番号 B2900901
CAS番号: 1209807-36-2
分子量: 273.296
InChIキー: WDORSHIETAYNQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

作用機序

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide binds to the c-Myc/Max complex and disrupts the interaction between the two proteins. This results in the inhibition of c-Myc-mediated transcriptional activation, which is essential for cell growth and proliferation. The inhibition of c-Myc has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor effects in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in animal models. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.

実験室実験の利点と制限

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a small molecule inhibitor that targets protein-protein interactions, which makes it an attractive candidate for drug development. Its small size and specificity make it a useful tool for studying the role of c-Myc in cancer biology. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

将来の方向性

There are several future directions for the research and development of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide. One potential direction is to optimize the synthesis method to improve the solubility and stability of the compound. Another direction is to study the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be explored. Overall, this compound has the potential to be a valuable tool in the development of new cancer therapies and the study of c-Myc-mediated transcriptional regulation.

合成法

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 2-methylimidazole with ethyl bromoacetate to form 2-(2-methyl-1H-imidazol-1-yl)ethyl acetate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-methyl-1H-imidazol-1-yl)ethyl hydrazinecarboxylate. The final step involves the reaction of 2-(2-methyl-1H-imidazol-1-yl)ethyl hydrazinecarboxylate with 3-pyridinecarboxylic acid to form this compound.

科学的研究の応用

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has been extensively studied for its potential use in drug development. It has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is involved in the regulation of cell growth and proliferation. Inhibition of this interaction has been shown to have anti-tumor effects in various cancer cell lines, making this compound a promising candidate for cancer therapy.

特性

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-10-15-5-7-18(10)8-6-16-12(19)13(20)17-11-3-2-4-14-9-11/h2-5,7,9H,6,8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDORSHIETAYNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。